N-(2-Amino-2-oxoethyl)-4-chlorobutanamide
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Overview
Description
N-(2-Amino-2-oxoethyl)-4-chlorobutanamide is a chemical compound that features a unique structure with an amino group, an oxo group, and a chlorobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-2-oxoethyl)-4-chlorobutanamide typically involves the reaction of 4-chlorobutanoyl chloride with glycine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-2-oxoethyl)-4-chlorobutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(2-Amino-2-oxoethyl)-4-chlorobutanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Amino-2-oxoethyl)-4-chlorobutanamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-Amino-2-oxoethyl)acetamide: Similar structure but lacks the chlorobutanamide moiety.
N-(2-Amino-2-oxoethyl)tetradecanamide: Contains a longer alkyl chain compared to N-(2-Amino-2-oxoethyl)-4-chlorobutanamide.
Uniqueness
This compound is unique due to the presence of the chlorobutanamide moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
64026-51-3 |
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Molecular Formula |
C6H11ClN2O2 |
Molecular Weight |
178.62 g/mol |
IUPAC Name |
N-(2-amino-2-oxoethyl)-4-chlorobutanamide |
InChI |
InChI=1S/C6H11ClN2O2/c7-3-1-2-6(11)9-4-5(8)10/h1-4H2,(H2,8,10)(H,9,11) |
InChI Key |
ILFDIIJNFWWVNM-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)NCC(=O)N)CCl |
Origin of Product |
United States |
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